molecular formula C25H21ClO5 B14803186 (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one

Cat. No.: B14803186
M. Wt: 436.9 g/mol
InChI Key: KWEXEUOOPDALAJ-UHFFFAOYSA-N
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Description

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a chloro-substituted benzo[d][1,3]dioxin moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.

    Synthesis of the chalcone intermediate: The benzyloxy intermediate is then reacted with 6-chloro-4H-benzo[d][1,3]dioxin-8-carbaldehyde in the presence of a base such as sodium hydroxide to form the chalcone intermediate.

    Final condensation: The chalcone intermediate undergoes a condensation reaction with acetophenone in the presence of a base such as potassium hydroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the benzo[d][1,3]dioxin moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure but with a different aromatic ring.

Uniqueness

(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the benzyloxy and methoxy groups, along with the chloro-substituted benzo[d][1,3]dioxin moiety, sets it apart from other similar compounds.

Properties

Molecular Formula

C25H21ClO5

Molecular Weight

436.9 g/mol

IUPAC Name

3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(4-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21ClO5/c1-28-21-8-9-22(24(13-21)30-14-17-5-3-2-4-6-17)23(27)10-7-18-11-20(26)12-19-15-29-16-31-25(18)19/h2-13H,14-16H2,1H3

InChI Key

KWEXEUOOPDALAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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